Aluminium Sulfate Octadecahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coagulation and Flocculation:

- Aso is widely employed as a coagulant and flocculant in water and wastewater treatment processes. It works by destabilizing suspended particles, causing them to clump together and settle out of the water. This process is crucial for removing impurities and clarifying water for various purposes.

Biomedical Research:

- Aso plays a role in various areas of biomedical research. For instance, it is used in the preparation of cell culture media to regulate phosphate levels. Additionally, it finds application in studies related to Alzheimer's disease and diabetes due to its ability to interact with specific biological molecules [, ].

Material Science:

- Aso serves as a precursor in the synthesis of various materials with potential applications in diverse fields. For example, it is used to produce alumina, a key component in ceramics and catalysts. Additionally, research explores its use in the development of flame retardants and fireproofing materials.

Other Research Applications:

- Aso finds application in various other scientific research areas, including:

- Paper manufacturing: As a mordant to enhance dye adhesion to paper fibers.

- Textile industry: As a fire retardant and dye mordant.

- Cosmetics industry: As an astringent in some personal care products.

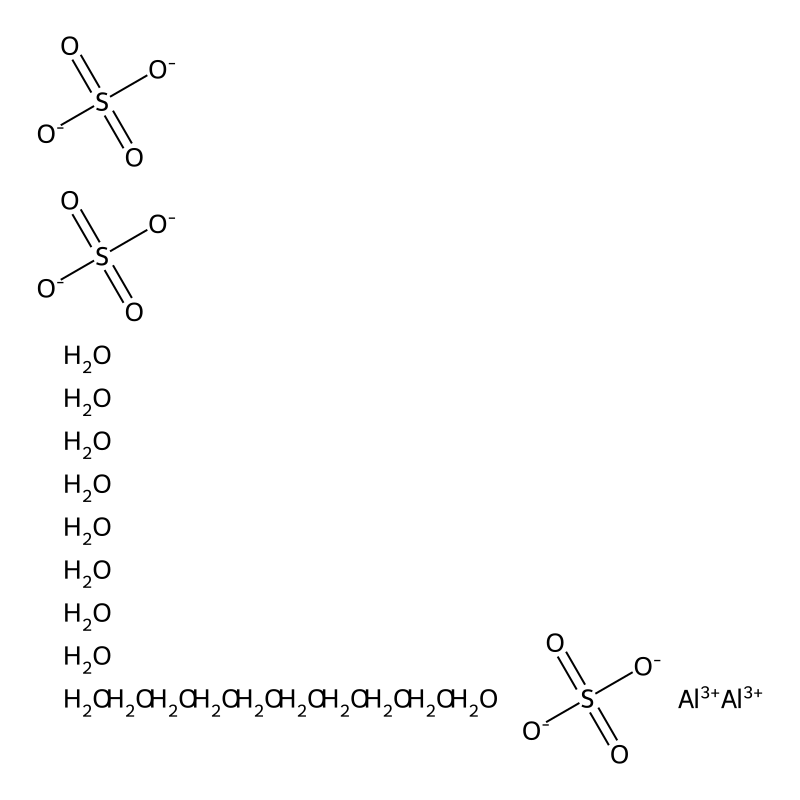

Aluminium sulfate octadecahydrate is a chemical compound with the formula . It is a white crystalline solid that is highly soluble in water, exhibiting a density of approximately 1.69 g/cm³ and a molar mass of 666.42 g/mol. This compound is commonly used in various industrial applications, particularly in water treatment and as a mordant in dyeing processes .

The compound is classified as a corrosive solid and poses several health hazards, including severe skin burns and eye damage upon contact. Therefore, proper safety precautions are necessary when handling it .

Data:

- LD50 (oral, rat): >5000 mg/kg.

In the presence of bases, aluminium ions can precipitate as aluminium hydroxide:

This reaction is significant in water purification processes where aluminium sulfate acts as a coagulant to remove impurities from water .

The biological activity of aluminium sulfate octadecahydrate has been studied mainly concerning its effects on human health and environmental impact. While it is not biologically active in the sense of acting as a drug or therapeutic agent, exposure to high concentrations can lead to health issues such as skin irritation and respiratory problems. Studies have indicated potential links between aluminium exposure and neurotoxicity, although more research is needed to establish definitive causal relationships .

Aluminium sulfate octadecahydrate can be synthesized through several methods:

- Neutralization Reaction: This method involves the reaction of aluminium hydroxide with sulfuric acid:

- Direct Combination: Aluminium metal can be reacted with sulfuric acid, leading to the formation of aluminium sulfate:

After synthesis, the product can be crystallized from an aqueous solution to obtain the hydrated form .

Aluminium sulfate octadecahydrate has diverse applications across various industries:

- Water Treatment: It is widely used as a coagulant in municipal water treatment plants to remove suspended solids.

- Paper Manufacturing: The compound acts as a sizing agent in paper production.

- Textile Industry: It serves as a mordant for dyeing fabrics, enhancing color retention.

- Food Industry: Used in food processing as an acidity regulator and firming agent.

- Agriculture: Employed in soil amendment to adjust pH levels and improve nutrient availability .

Research on interaction studies involving aluminium sulfate octadecahydrate primarily focuses on its interactions with other chemical species in environmental contexts. For instance, its role in coagulation-flocculation processes has been extensively studied to understand how it interacts with organic matter and other pollutants in water systems. Such studies help optimize its use for effective pollutant removal while minimizing adverse effects on aquatic life .

Several compounds share similarities with aluminium sulfate octadecahydrate, particularly other metal sulfates and hydrated salts. Here are some notable examples:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Aluminium Sulfate | Anhydrous form; used similarly but without hydration. | |

| Ferric Sulfate | Used in water treatment; provides iron instead of aluminium. | |

| Magnesium Sulfate | Commonly known as Epsom salt; used for various applications including agriculture. | |

| Calcium Sulfate | Known as gypsum; used in construction and agriculture. |

Uniqueness of Aluminium Sulfate Octadecahydrate: The octadecahydrate form is unique due to its high water content, which significantly influences its solubility and reactivity compared to its anhydrous or other hydrated counterparts. This property enhances its effectiveness as a coagulant in water treatment processes .

Crystal Structure and Unit Cell Parameters

Aluminium sulfate octadecahydrate adopts a monoclinic crystal system, forming colorless monoclinic crystals with well-defined structural organization [1] [2] [3]. The compound appears as white crystalline powder, chunks, or granules depending on the crystallization conditions and processing methods [4] [5] [6]. While specific unit cell parameters for the octadecahydrate form are not extensively documented in the available literature, the monoclinic symmetry indicates a three-dimensional arrangement where the crystal axes are not mutually perpendicular, with one angle differing from 90 degrees.

The crystal structure exhibits a density of 1.69 g/cm³ at room temperature, which is significantly lower than the anhydrous form due to the incorporation of eighteen water molecules per formula unit [7] [8] [9]. The melting point of 86.5°C corresponds to the initial dehydration temperature, indicating that the crystal structure begins to lose its hydration water at this temperature [7] [8] [10].

| Property | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [1] [2] [3] |

| Density | 1.69 g/cm³ | [7] [8] [9] |

| Melting Point | 86.5°C | [7] [8] [9] |

| Physical Form | Crystalline powder, chunks, or granules | [4] [5] [6] |

Coordination Environment of Aluminum

The aluminum atoms in aluminium sulfate octadecahydrate exhibit octahedral coordination geometry, with each aluminum ion coordinated by six oxygen atoms [12]. This coordination environment is characteristic of aluminum compounds in aqueous solutions and solid hydrates, where the aluminum cation takes six ligands into its inner coordination sphere [12].

The octahedral coordination of aluminum is facilitated by the high charge density of the Al³⁺ ion, which has a radius of approximately 50 pm [12]. This small, highly charged cation acts as a hard Lewis acid, strongly coordinating with oxygen atoms from both water molecules and sulfate ions [12]. The coordination sphere around aluminum includes oxygen atoms from water molecules and oxygen atoms from sulfate groups, creating a stable three-dimensional network.

The coordination number of 6 for aluminum is consistent with the compound's chemical behavior and stability. Each aluminum center is surrounded by oxygen atoms in a regular octahedral arrangement, providing optimal electrostatic stabilization for the highly charged aluminum cation [12].

Hydrogen Bonding Network

Aluminium sulfate octadecahydrate possesses an extensive hydrogen bonding network that significantly contributes to its structural stability and physical properties. The compound contains 18 hydrogen bond donors and 30 hydrogen bond acceptors, creating a complex three-dimensional hydrogen-bonded framework [13] [14].

The hydrogen bonding network involves multiple interactions:

- Water-water hydrogen bonds: Direct hydrogen bonding between adjacent water molecules

- Water-sulfate hydrogen bonds: Hydrogen bonding between water molecules and oxygen atoms of sulfate ions

- Intramolecular hydrogen bonds: Within the hydration shells around aluminum centers

This extensive hydrogen bonding network is responsible for the compound's relatively low melting point (86.5°C) compared to anhydrous aluminum sulfate (770°C), as the hydrogen bonds must be disrupted during the dehydration process [7] [8] [10]. The network also contributes to the compound's high solubility in water, as the existing hydrogen bonds facilitate interaction with water molecules during dissolution [7] [15].

X-ray Diffraction Analysis

X-ray diffraction analysis of aluminium sulfate octadecahydrate reveals characteristic diffraction patterns consistent with its monoclinic crystal structure [16] [17]. The structural disorder and specific surface area of the compound can be analyzed through XRD techniques, particularly when studying the effects of mechanical activation or thermal treatment [16].

XRD studies have shown that the compound maintains its crystalline structure at room temperature, with distinct diffraction peaks corresponding to the monoclinic lattice [18] [17]. The presence of aluminum sulfate phase (Al₂(SO₄)₃) can be confirmed through XRD analysis, with some studies reporting the presence of the octadecahydrate form before thermal decomposition [18] [17].

The XRD patterns are particularly useful for:

- Phase identification: Confirming the presence of the octadecahydrate form

- Structural analysis: Determining crystal system and symmetry

- Thermal stability studies: Monitoring structural changes during heating

- Purity assessment: Detecting impurities or other hydrate forms

Hydration Structure and Water Molecule Arrangement

The hydration structure of aluminium sulfate octadecahydrate is characterized by eighteen water molecules per formula unit, creating a complex three-dimensional hydration network [19] [20] [21]. The water molecules are arranged in specific geometric patterns around the aluminum and sulfate ions, forming both primary and secondary hydration spheres [12].

The water molecule arrangement can be described as follows:

- Primary hydration sphere: Water molecules directly coordinated to aluminum centers

- Secondary hydration sphere: Water molecules hydrogen-bonded to the primary sphere

- Interstitial water: Water molecules occupying spaces between ionic units

- Bridging water: Water molecules connecting different parts of the structure

The aluminum cation can accommodate up to six water molecules in its inner coordination sphere, forming an octahedral complex, while additional water molecules can bind to the outer, secondary solvate sphere [12]. This arrangement is consistent with the compound's formula Al₂(SO₄)₃·18H₂O, where the water molecules are essential for structural stability.

Commercial products typically contain 5-10% less water than the theoretical amount, indicating that the hydration structure can accommodate some variability in water content while maintaining overall stability [19] [22]. This flexibility in hydration is important for the compound's practical applications and storage requirements.

The water molecules in the crystal structure are held in place by:

- Electrostatic interactions with charged aluminum and sulfate ions

- Hydrogen bonding within the water network

- Coordination bonds with aluminum centers

- Van der Waals forces between molecular units

| Hydration Feature | Description | Reference |

|---|---|---|

| Hydration Number | 18 water molecules per formula unit | [19] [20] [21] |

| Water Molecule Types | Crystal water molecules | [20] [23] |

| Hydrogen Bond Network | Extensive hydrogen bonding between water molecules and sulfate ions | [13] [14] |

| Water Arrangement | Water molecules surround aluminum and sulfate ions | [20] [23] |

| Hydration Shell Structure | Primary and secondary hydration spheres around aluminum | [12] |

| Commercial Water Content | Commercial products contain 5-10% less water than theoretical | [19] [22] |

UNII

GHS Hazard Statements

H290 (16.53%): May be corrosive to metals [Warning Corrosive to Metals];

H318 (99.17%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412 (16.53%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive